Butyl 2,2-difluorocyclopropanecarboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl 2,2-difluorocyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c1-2-3-4-12-7(11)6-5-8(6,9)10/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIWVOJDXOSYLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1CC1(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375746 | |
| Record name | Butyl 2,2-difluorocyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260352-79-2 | |
| Record name | Butyl 2,2-difluorocyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl 2,2-di�uorocyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Strategies for Butyl 2,2 Difluorocyclopropanecarboxylate
Difluorocarbene-Mediated Cyclopropanation Reactions
Difluorocarbene is a moderately electrophilic species that reacts with alkenes to form difluorocyclopropanes. cas.cn While it reacts more readily with electron-rich olefins, the development of highly efficient carbene precursors has enabled its successful addition to electron-deficient alkenes like butyl acrylate (B77674). cas.cnresearchgate.net
Trimethylsilyl (B98337) fluorosulfonyldifluoroacetate (TFDA) has emerged as a highly effective and versatile reagent for generating difluorocarbene. researchgate.netresearchgate.net It is a liquid that can be prepared from the reaction of fluorosulfonyldifluoroacetic acid with trimethylsilyl chloride. researchgate.net This precursor allows for the difluorocyclopropanation of a wide range of alkenes, including unreactive substrates such as butyl acrylate, under moderate conditions. researchgate.netenamine.net The use of TFDA provides high yields of the desired product with only a relatively small excess of the reagent required. orgsyn.org
The generation of difluorocarbene from TFDA is initiated by a catalytic amount of a fluoride (B91410) ion source, such as sodium fluoride (NaF). orgsyn.orgbeilstein-journals.org Mechanistic studies indicate that the process begins with the fluoride ion initiating a desilylation of the TFDA molecule. beilstein-journals.org This is followed by a subsequent decarboxylation (loss of CO₂) and the elimination of sulfur dioxide (SO₂). beilstein-journals.org This cascade of reactions efficiently forms the free difluorocarbene (:CF₂) intermediate, which is then available to react with an alkene like butyl acrylate. beilstein-journals.org
The successful synthesis of Butyl 2,2-difluorocyclopropanecarboxylate using TFDA is dependent on carefully controlled reaction parameters. A typical procedure involves heating a solution of butyl acrylate in a suitable solvent, followed by the controlled addition of the TFDA reagent.
Temperature: The reaction is generally carried out at elevated temperatures. Heating the solution to reflux is a common practice, for example, in a solvent like toluene. orgsyn.org
Solvent: Toluene is an effective solvent for this reaction, providing a suitable medium and boiling point for the reaction to proceed. orgsyn.org
Initiator: A catalytic quantity of a fluoride source is necessary to initiate the decomposition of TFDA. Sodium fluoride (NaF) has been found to be a superior initiator compared to potassium fluoride (KF) or cesium fluoride (CsF). orgsyn.orgbeilstein-journals.org
Addition Rate: The TFDA reagent is typically added dropwise to the heated solution containing the alkene and initiator. orgsyn.org This controlled addition helps to maintain a steady concentration of the generated difluorocarbene and manage the reaction's exothermicity.
A representative experimental procedure is outlined in the table below.
| Parameter | Condition |
| Alkene | n-Butyl acrylate |
| :CF₂ Precursor | Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) |
| Molar Ratio (TFDA:Acrylate) | ~1.6 : 1 |
| Initiator | Sodium Fluoride (NaF) |
| Solvent | Toluene |
| Temperature | Reflux |
| Addition | Dropwise addition of TFDA |
| Yield | 55-73% researchgate.netorgsyn.org |
This table presents a generalized summary of optimized reaction parameters based on established laboratory procedures.
The use of TFDA has proven highly successful for the difluorocyclopropanation of butyl acrylate, which is considered a relatively electron-deficient and unreactive alkene. researchgate.netnih.gov This demonstrates the broad scope and high reactivity of the TFDA reagent, as many other difluorocarbene sources provide low yields with such electron-poor substrates. researchgate.netbeilstein-journals.org Yields for the reaction with butyl acrylate using TFDA are reported to be good, with one study achieving a 73% yield. researchgate.net Another comparable reagent, methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA), yielded 76% of the product with butyl acrylate under specific high-temperature, high-concentration conditions. nih.govresearchgate.net
The primary limitation is inherent to the nature of difluorocarbene itself, which is electrophilic. researchgate.net This means it will always react more slowly with electron-deficient alkenes like butyl acrylate compared to electron-rich ones. However, the high efficiency of TFDA largely overcomes this limitation, making it a preferred reagent for this specific transformation. researchgate.netnih.gov
While TFDA is highly effective, other precursors for difluorocarbene have been explored. These methods often have different operational requirements and varying degrees of success with electron-deficient substrates.
A classic method for generating difluorocarbene involves the dehydrohalogenation of halodifluoromethanes, such as chlorodifluoromethane, using a strong base like a metal alkoxide. beilstein-journals.org The base abstracts a proton, leading to the elimination of a halide ion and the formation of :CF₂. beilstein-journals.org
Other Difluorocarbene Sources and Their Applicability
Sodium Bromodifluoroacetate Pyrolysis
The thermal decomposition of sodium bromodifluoroacetate (BrCF₂CO₂Na) serves as an effective method for generating difluorocarbene (:CF₂), a key intermediate in the synthesis of gem-difluorocyclopropanes. organic-chemistry.orgsemanticscholar.org This method offers several advantages over the more traditional use of sodium chlorodifluoroacetate (ClCF₂CO₂Na), including the ability to conduct the reaction under milder conditions and with greater efficiency. organic-chemistry.org
The pyrolysis of sodium bromodifluoroacetate generates difluorocarbene, which then undergoes a [2+1] cycloaddition reaction with an alkene to form the corresponding difluorocyclopropane. This process has been successfully applied to a wide range of alkenes, including those with alkyl and aryl substituents, as well as α,β-unsaturated esters. researchgate.net The non-hygroscopic nature of sodium bromodifluoroacetate makes it easier to handle compared to its chloro-analogue. organic-chemistry.orgresearchgate.net
Research has demonstrated that this method can produce high yields of gem-difluorocyclopropanes, often in the range of 93-99%. researchgate.net The reaction conditions are typically milder, with temperatures around 150°C in a solvent like diglyme (B29089) being sufficient. researchgate.net This approach also avoids the need for slow addition techniques or the use of excess reagents, simplifying the operational aspects of the synthesis. organic-chemistry.org
Table 1: Comparison of Difluorocarbene Precursors for the Synthesis of 1,1-diphenyl-2,2-difluorocyclopropane
| Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| ClCF₂COONa | 180 | 3 | 75 |
| BrCF₂COONa | 150 | 1 | 95 |
Data sourced from comparative studies on difluorocyclopropanation of 1,1-diphenylethene. researchgate.net
Difluorocarbene from Organometallic Reagents
Organometallic reagents provide another important route to the generation of difluorocarbene for the synthesis of difluorocyclopropanes. nih.gov One of the most well-known reagents in this category is phenyl(trifluoromethyl)mercury, commonly referred to as the Seyferth reagent. nih.gov Decomposition of this reagent, typically initiated by sodium iodide, produces difluorocarbene that can react with a variety of alkenes, including both electron-rich and electron-poor substrates, to yield the corresponding gem-difluorocyclopropanes in good yields. nih.gov However, the extreme toxicity and environmental persistence of organomercury compounds are significant drawbacks to this method. nih.gov
Other organometallic precursors, such as trimethyl(trifluoromethyl)tin, have also been utilized as difluorocarbene sources. nih.gov While effective, the toxicity associated with organotin compounds also limits their widespread application. The development of less hazardous and more environmentally friendly difluorocarbene precursors remains an active area of research. cas.cn
Non-Carbene Synthetic Approaches for Difluorocyclopropanecarboxylates
While difluorocarbene-based methods are prevalent, non-carbene approaches offer alternative pathways to difluorocyclopropanecarboxylates. These methods often provide unique stereochemical outcomes and can be advantageous for specific substrates.
Michael Addition-Initiated Radical Cyclization Strategies
Radical cyclization strategies initiated by a Michael addition represent a powerful, though less common, method for the construction of difluorocyclopropane rings. This approach involves the addition of a radical to an appropriately substituted acceptor, followed by an intramolecular cyclization to form the three-membered ring. While specific examples focusing on this compound are not extensively detailed in the literature, the general principles of radical cyclization offer a potential synthetic route. Cascade reactions involving an intramolecular Michael addition followed by carbocyclization have been shown to generate complex, stereochemically defined cyclic structures. nih.gov
Biocatalytic and Stereoselective Synthesis of Fluorinated Cyclopropanes
Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure fluorinated cyclopropanes. nih.govresearchgate.net Enzymes, with their inherent chirality, can catalyze reactions with high stereoselectivity, offering a green and efficient alternative to traditional chemical methods.
Engineered variants of the heme-containing protein myoglobin (B1173299) have been successfully employed as catalysts for the asymmetric cyclopropanation of alkenes. researchgate.netacs.orgresearchgate.net These biocatalysts can facilitate the transfer of a carbene moiety to an alkene with exceptional levels of diastereo- and enantioselectivity. acs.org By modifying the active site of myoglobin through site-directed mutagenesis, researchers have been able to create catalysts that are highly proficient for specific cyclopropanation reactions. researchgate.netsemanticscholar.org
These engineered myoglobins have been shown to catalyze the cyclopropanation of a broad range of gem-difluoro alkenes with diazoacetonitrile, achieving up to 99:1 diastereomeric ratio and 99% enantiomeric excess. nih.govresearchgate.net This biocatalytic approach provides access to valuable fluorinated cyclopropane (B1198618) building blocks that are often difficult to synthesize using conventional chemocatalytic methods. wpmucdn.com The reactions can often be performed on a gram scale, highlighting the synthetic utility of this methodology. nih.gov
Table 2: Engineered Myoglobin-Catalyzed Stereoselective Cyclopropanation
| Substrate | Carbene Donor | Diastereomeric Ratio | Enantiomeric Excess (%) |
|---|---|---|---|
| gem-difluoro alkene | Diazoacetonitrile | up to 99:1 | up to 99 |
| Aryl-substituted olefin | Ethyl diazoacetate | 98-99.9% de | 98-99.9% ee |
Data represents the high stereoselectivity achievable with engineered myoglobin catalysts. nih.govresearchgate.netresearchgate.net
Lipases are another class of enzymes that have proven to be highly effective in the stereoselective synthesis of chiral molecules. semanticscholar.org One powerful strategy is the desymmetrization of prochiral or meso compounds. semanticscholar.org In the context of fluorinated cyclopropanes, this could involve the enantioselective hydrolysis or acylation of a difluorocyclopropane derivative bearing two identical ester groups.
For instance, a prochiral diester of a 2,2-difluorocyclopropane-1,3-dicarboxylic acid could be selectively hydrolyzed by a lipase (B570770) to afford a chiral monoester. Lipases such as Candida antarctica lipase B (CALB) are well-known for their ability to catalyze such desymmetrization reactions with high enantioselectivity. semanticscholar.orgmdpi.comalmacgroup.com This approach can provide access to enantiomerically enriched difluorocyclopropanecarboxylates that can serve as versatile chiral building blocks. The efficiency and enantioselectivity of these reactions are often influenced by the specific lipase used, the solvent, and the reaction conditions. almacgroup.commdpi.com
Asymmetric Cyclopropanation with Diazo Esters and gem-Difluoroalkenes
The asymmetric cyclopropanation of gem-difluoroalkenes using diazo esters represents a powerful method for constructing the chiral 2,2-difluorocyclopropane moiety. This transformation is typically catalyzed by transition metal complexes, most notably those involving rhodium and cobalt, which can generate a metal-carbene intermediate from the diazo compound. This intermediate then undergoes a [2+1] cycloaddition with the gem-difluoroalkene.
Recent research has demonstrated that visible-light-promoted cycloaddition reactions provide a mild and effective pathway for this transformation. For instance, the reaction of aryl diazo esters with gem-difluoroalkenes under visible light can produce difluorocyclopropanes with high yields and excellent diastereoselectivity. organic-chemistry.org
Another advanced approach circumvents the direct handling of potentially hazardous diazo reagents by generating carbene precursors in situ. One such method involves the use of α,α-difluoro-β-carbonyl ketone N-triftosylhydrazones. In the presence of a base and a chiral rhodium catalyst, these precursors decompose to form a difluoroalkyl-substituted carbene, which then reacts with an alkene to afford enantioenriched difluoroalkyl-substituted cyclopropanes in high yields and with excellent enantioselectivity. acsgcipr.org Cobalt(II)-based metalloradical catalysis has also emerged as an effective strategy for the asymmetric cyclopropanation of various alkenes with donor-type diazo reagents generated from N-arylsulfonyl hydrazones, offering high yields and excellent control over both diastereoselectivity and enantioselectivity. nih.gov
The selection of the catalyst and its chiral ligands is paramount in dictating the stereochemical outcome of the reaction, enabling access to specific stereoisomers of the target molecule.
| Catalyst System | Diazo Precursor | Alkene Substrate | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
| Rh₂(S-PTAD)₄ | N-triftosylhydrazone | Styrene | 95 | - | 98 |
| Rh₂(S-PTAD)₄ | N-triftosylhydrazone | 4-Methylstyrene | 96 | - | 97 |
| [Co(P3)] | Benzaldehyde Tosylhydrazone | Styrene | High | >99:1 | 99 |
| Visible Light | Aryl Diazo Ester | gem-Difluoroalkene | High | >20:1 | Not Applicable |
Homologous Horner-Wadsworth-Emmons Type Reactions for Cyclopropanecarboxylates
The direct synthesis of cyclopropanes via the standard Horner-Wadsworth-Emmons (HWE) reaction is not feasible, as the HWE reaction is a premier method for alkene synthesis. wikipedia.org However, a homologous, multi-step strategy known as the Michael-Induced Ring Closure (MIRC) reaction can be employed, where the HWE reaction is a key initial step. researchgate.netnih.gov This approach is a non-carbene method for constructing the difluorocyclopropane ring. nih.gov
The general sequence for a MIRC synthesis of a 2,2-difluorocyclopropanecarboxylate is as follows:
Formation of a Michael Acceptor: A suitable phosphonate (B1237965) reagent is used in an HWE reaction to create a specialized α,β-unsaturated ester that can act as a Michael acceptor. For the synthesis of gem-difluorocyclopropanes, a precursor like 2,4,6-trimethylphenyl 4-bromo-4,4-difluorocrotonate can be utilized. nih.gov
Michael Addition: An ester enolate (acting as a nucleophile) is added to the Michael acceptor. This conjugate addition forms a new carbon-carbon bond and generates an intermediate enolate.
Intramolecular Cyclization: The intermediate enolate then undergoes an intramolecular nucleophilic substitution, where the enolate attacks the carbon bearing a leaving group (e.g., bromide). This step closes the ring and forms the desired cyclopropane structure. An Et₃B-initiated radical cyclization can also be employed for this ring-closing step. nih.gov
This sequence effectively homologates the HWE reaction by incorporating its product into a subsequent cyclization, providing a strategic alternative to carbene-based methods for synthesizing highly substituted cyclopropanes like this compound.
Stereochemical Control in this compound Synthesis
Achieving precise control over the three-dimensional arrangement of atoms is a central challenge in modern organic synthesis. For this compound, which contains stereocenters, the ability to selectively produce a single desired stereoisomer is critical. This control is exerted through diastereoselective and enantioselective synthetic strategies.
Diastereoselective Synthesis
Diastereoselective synthesis aims to control the relative stereochemistry between two or more stereocenters within a molecule. In the context of this compound, this typically refers to the cis/trans relationship between substituents on the cyclopropane ring.
High diastereoselectivity can be achieved through various cyclopropanation reactions. For example, the visible light-promoted [1+2] cycloaddition of aryl diazo esters with gem-difluoroalkenes has been shown to proceed with a diastereoselectivity greater than 20:1. organic-chemistry.org This high level of control is attributed to the specific geometric approach of the reactants in the transition state, which is influenced by steric and electronic factors. The thermodynamically more stable trans product is often favored.
The choice of catalyst, solvent, and reaction conditions can significantly influence the diastereomeric ratio of the product. In Corey-Chaykovsky reactions involving sulfur ylides and α,β-unsaturated esters, the reaction is typically diastereoselective, favoring the formation of trans cyclopropanes. wikipedia.orgadichemistry.com This outcome arises because the intermediate betaine (B1666868) has sufficient lifetime for bond rotation to the more stable conformation before the ring-closing step occurs. adichemistry.com
| Reaction Type | Reactants | Conditions | Diastereomeric Ratio (dr) |
| Photoinduced [1+2] Cycloaddition | Aryl Diazo Ester + gem-Difluoroalkene | Visible Light | >20:1 |
| Cobalt-Catalyzed Cyclopropanation | α-Aryldiazomethane + Styrene | [Co(P3)] catalyst | >99:1 |
| Corey-Chaykovsky Reaction | Sulfur Ylide + (E/Z)-Olefins | Base (e.g., NaH) | Predominantly trans |
Enantioselective Synthesis and Resolution Methods
Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is most elegantly achieved through asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to form one enantiomer preferentially over the other.
For the synthesis of chiral this compound, rhodium-catalyzed asymmetric [2+1] cycloaddition reactions are particularly effective. acsgcipr.org Using a chiral rhodium complex, such as one bearing specifically designed ligands (e.g., Rh₂(S-PTAD)₄), allows for the cyclopropanation of alkenes with in situ-generated difluoroalkyl carbenes to proceed with excellent enantioselectivity, often achieving enantiomeric excess (ee) values greater than 95%. acsgcipr.org
| Chiral Catalyst | Alkene Substrate | Yield (%) | Enantiomeric Excess (ee %) |
| Rh₂(S-PTAD)₄ | Styrene | 95 | 98 |
| Rh₂(S-PTAD)₄ | 4-Chlorostyrene | 92 | 97 |
| Rh₂(S-PTAD)₄ | 2-Vinylnaphthalene | 95 | 99 |
| [Co(3,5-DitBu-Xu(2'-Naph)Phyrin)] | Styrene | 90 | 99 |
In cases where an enantioselective synthesis is not employed, a racemic mixture (a 50:50 mixture of both enantiomers) is produced. This mixture can be separated into its constituent enantiomers through a process called resolution .
One powerful resolution technique is kinetic resolution . This method uses a chiral reagent or catalyst that reacts at a different rate with each enantiomer of the racemate. For example, an enzyme like lipase can be used to selectively acylate one enantiomer, allowing the unreacted, enantioenriched enantiomer to be separated from the acylated product. researchgate.net Another approach is stereoablative kinetic resolution, where a chiral rhodium complex can be used to selectively convert one enantiomer of a racemic mixture of gem-difluorinated cyclopropanes, leaving the other enantiomer in high enantiomeric excess. organic-chemistry.org
Advanced Characterization and Computational Studies of Butyl 2,2 Difluorocyclopropanecarboxylate and Analogues
Spectroscopic Analysis
Spectroscopic methods provide fundamental insights into the molecular structure and bonding of Butyl 2,2-difluorocyclopropanecarboxylate. Techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy offer detailed information about the local chemical environment of atoms and the nature of functional groups within the molecule.
NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated organic compounds. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis of the molecular framework.
The ¹H NMR spectrum provides information on the protons in the butyl chain and the cyclopropane (B1198618) ring. The methylene (B1212753) protons of the cyclopropane ring adjacent to the ester group (CH-CO) typically appear as a multiplet due to complex coupling with both the other ring proton and the geminal fluorine atoms. The protons of the butyl group (-OCH₂CH₂CH₂CH₃) exhibit characteristic chemical shifts and coupling patterns corresponding to their position relative to the electron-withdrawing ester oxygen.
The ¹³C NMR spectrum is distinguished by the signals for the carbonyl carbon, the carbons of the butyl chain, and the three carbons of the cyclopropane ring. The carbon atom bearing the two fluorine atoms (CF₂) shows a characteristic signal that is split into a triplet due to one-bond ¹³C-¹⁹F coupling. The other two cyclopropyl (B3062369) carbons are also influenced by fluorine through two- and three-bond couplings.
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Key Coupling Interactions |
|---|---|---|---|
| ¹H | Cyclopropane CH₂ | 1.5 - 2.0 | ²JHH, ³JHH, ³JHF |
| ¹H | Cyclopropane CH | 2.0 - 2.5 | ³JHH, ²JHF |
| ¹H | -OCH₂- (Butyl) | ~4.1 | ³JHH |
| ¹³C | C=O (Ester) | 165 - 175 | ³JCF |
| ¹³C | CF₂ | ~110 (triplet) | ¹JCF (~280-300 Hz) |
| ¹³C | Cyclopropane CH/CH₂ | 20 - 35 | ²JCF, ³JCF |
| ¹⁹F | CF₂ | -130 to -150 | ²JFF, ²JFH, ³JFH |
The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretch of the ester group, typically found in the 1735-1755 cm⁻¹ region. spectroscopyonline.com Another set of strong bands, characteristic of esters, appears in the 1300-1000 cm⁻¹ range, corresponding to the C-O stretching vibrations of the C-C-O and O-C-C moieties. spectroscopyonline.com The C-F bonds of the gem-difluoro group give rise to strong, characteristic absorption bands, typically in the 1100-1300 cm⁻¹ region. Vibrations associated with the cyclopropane ring, such as ring breathing and C-H stretching, also appear in the spectrum. nih.gov
Raman spectroscopy provides complementary information. While the C=O stretch is also visible, non-polar bonds like the C-C bonds of the cyclopropane ring and the butyl chain often produce stronger Raman signals than IR. The symmetric C-F stretching mode can also be prominent in the Raman spectrum. Complete assignments of vibrational fundamentals for the parent 1,1-difluorocyclopropane molecule have been established through a combination of IR, Raman, and quantum chemical calculations, providing a solid foundation for interpreting the spectra of its derivatives. nih.gov
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |
|---|---|---|---|
| C-H Stretch | Alkyl (Butyl, Cyclopropyl) | 2850 - 3050 | Medium / Strong |
| C=O Stretch | Ester | 1735 - 1755 | Very Strong / Medium |
| C-F Stretch | gem-Difluoro | 1100 - 1300 | Strong / Medium |
| C-O Stretch | Ester (C-C-O) | 1160 - 1210 | Strong / Medium |
| C-O Stretch | Ester (O-C-C) | 1000 - 1100 | Strong / Medium |
| Cyclopropane Ring Breathing | Cyclopropane | ~1070 | Variable / Strong |
Quantum Chemical Calculations and Theoretical Studies
Quantum chemical calculations provide a powerful complement to experimental data, offering detailed insights into the electronic structure, conformational preferences, and reaction pathways that are often difficult to probe directly.
The introduction of two fluorine atoms onto a single carbon of the cyclopropane ring significantly alters its electronic structure and geometry. nih.gov Quantum chemical calculations, such as those using Density Functional Theory (DFT), are used to model these effects.
The high electronegativity of fluorine acts as an electron-withdrawing force, polarizing the C-F bonds and influencing the adjacent C-C bonds of the ring. mdpi.com Computational studies on 1,1-difluorocyclopropane show that the C-C bonds adjacent to the CF₂ group (C1-C2 and C1-C3) are significantly shortened and strengthened compared to those in unsubstituted cyclopropane. nih.gov Conversely, the C-C bond opposite the CF₂ group (C2-C3) is lengthened and weakened. nih.gov This bond weakening is a critical factor in the characteristic ring-opening reactions of gem-difluorocyclopropanes. beilstein-journals.org The F-C-F bond angle is typically close to the tetrahedral angle, while the internal F-C-C bond angle is significantly larger than in an unstrained system, reflecting the geometric constraints of the three-membered ring. nih.gov
| Parameter | Description | Calculated/Experimental Value (1,1-Difluorocyclopropane) |
|---|---|---|
| r(C-F) | Carbon-Fluorine bond length | ~1.343 Å nih.gov |
| r(C1-C2) | Adjacent Carbon-Carbon bond length | ~1.470 Å nih.gov |
| r(C2-C3) | Distal Carbon-Carbon bond length | ~1.546 Å nih.gov |
| ∠(F-C-F) | Fluorine-Carbon-Fluorine bond angle | ~109.5° nih.gov |
| ∠(F-C-C) | Fluorine-Carbon-Carbon bond angle | ~119.4° nih.gov |
The rotation around the bond connecting the cyclopropane ring to the carbonyl group is of particular interest. Two primary planar conformations are possible: one where the carbonyl bond is syn-periplanar to the C2-C3 bond of the ring, and one where it is anti-periplanar. The relative stability of these conformers is governed by a balance of steric hindrance between the butyl group and the ring, and electronic effects such as hyperconjugation. Computational analyses on similar difluorinated ethers and alkanes show that fluorine substitution can significantly alter conformational preferences compared to their non-fluorinated analogues, often favoring specific gauche or anti arrangements to minimize repulsive electrostatic interactions. researchgate.netnih.gov The butyl chain itself exists as an equilibrium of different conformers (e.g., anti and gauche), further complicating the energetic landscape. DFT calculations can predict the relative energies of these various states and the energy barriers for their interconversion. researchgate.net
Gem-difluorocyclopropanes are valuable synthetic intermediates largely due to their propensity to undergo selective ring-opening reactions. rsc.org Computational modeling is a key tool for elucidating the mechanisms of these transformations. Theoretical studies can map the entire reaction coordinate, identifying transition states, intermediates, and activation energies that govern the reaction's feasibility and outcome.
For example, computational studies have been used to investigate the thermal rearrangements of 1,1-difluorocyclopropanes. These studies predicted a preference for specific rotational pathways in the diradical intermediates formed upon the homolytic cleavage of the weakened distal C-C bond. beilstein-journals.org The fluorine atoms play a crucial role in stabilizing these intermediates through conjugation of the radical centers with the σ* orbitals of the C-F bonds. beilstein-journals.org Similarly, in Lewis acid-catalyzed ring-opening reactions, computational models can help explain how the catalyst activates a C-F bond to trigger the formation of a fluoroallyl cation intermediate, which is then trapped by a nucleophile. acs.org By calculating the energies of different potential pathways, these models can explain the high regioselectivity often observed in the cleavage of the cyclopropane ring. rsc.org
Prediction of Spectroscopic Properties
The prediction of spectroscopic properties through computational methods, such as Density Functional Theory (DFT) and ab initio calculations, has become a powerful tool in chemical research for the structural elucidation of novel compounds. These theoretical approaches allow for the calculation of various spectroscopic parameters, offering a valuable comparison to experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR spectra is a common application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is a widely employed technique for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts. The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set. For fluorinated compounds like this compound, specific functionals and basis sets are often benchmarked to provide more accurate ¹⁹F NMR chemical shift predictions. Generally, a good correlation between calculated and experimental spectra can aid in the definitive assignment of complex NMR spectra and the differentiation between isomers.
Infrared (IR) Spectroscopy: Theoretical IR spectra are typically computed by calculating the vibrational frequencies of a molecule. These calculations can predict the positions and relative intensities of absorption bands. By comparing the computed spectrum with the experimental one, researchers can assign specific vibrational modes to the observed absorption bands, providing insight into the molecular structure and bonding.
While these computational methodologies are robust and widely used, the application of these techniques to this compound and the subsequent publication of the results in the form of detailed data tables appear to be absent from the accessible scientific literature. Consequently, the presentation of detailed research findings, including interactive data tables with predicted spectroscopic values for this specific compound, cannot be fulfilled at this time.
Emerging Applications and Future Research Directions of Fluorinated Cyclopropanecarboxylates
Medicinal Chemistry and Drug Discovery
The functionalization of organic molecules with fluorine has seen rapid growth in applications within medicine and agriculture. bohrium.com The gem-difluorocyclopropane moiety is of particular interest in drug discovery due to the unique properties conferred by the strained ring and the electronic influence of the two fluorine atoms. beilstein-journals.org This structural unit is increasingly being incorporated into bioactive molecules to enhance their therapeutic potential.
A pharmacophore is a collection of functionally active chemical features within a molecule that are responsible for its biological activity. researchgate.net The 2,2-difluorocyclopropane ring is considered a valuable pharmacophore in drug discovery. researchgate.netnih.gov The rigid nature of the cyclopropane (B1198618) ring, combined with the strong C-F bonds, can lead to beneficial effects on the pharmacokinetic properties, cell permeability, and metabolic stability of drug molecules. researchgate.netnih.gov
The incorporation of fluorine can significantly alter a molecule's acidity, lipophilicity, and stability. researchgate.net Specifically, the gem-difluorocyclopropane group is recognized as a bioisostere for other chemical groups. Bioisosteres are substituents or groups that have similar physical or chemical properties and which produce broadly similar biological properties. The difluoromethyl group, a component of the difluorocyclopropane ring, is sometimes considered a lipophilic hydrogen bond donor and can act as a bioisostere of hydroxyl, thiol, or amine groups. acs.org This allows medicinal chemists to replace certain functional groups with the difluorocyclopropane moiety to fine-tune the properties of a drug candidate.
Table 1: Physicochemical Impact of the gem-Difluoro Group on Cycloalkanes
| Property | Impact of gem-Difluorination | Reference |
|---|---|---|
| Acidity/Basicity | Influenced by the inductive effect of fluorine atoms. | nih.gov |
| Lipophilicity (LogP) | Follows complex trends, affected by fluorine position and ring size. | nih.gov |
| Aqueous Solubility | Affected by the position of fluorine atoms and the nature of other functional groups. | nih.gov |
The synthesis of molecules containing the 2,2-difluorocyclopropane unit is an active area of research. These compounds are valuable starting materials and building blocks for drug discovery. sci-hub.ru One of the primary methods for creating gem-difluorocyclopropanes is through the [2+1] cycloaddition of an alkene with a difluorocarbene. researchgate.net Various reagents, often referred to as difluorocarbene sources, can be used for this transformation. researchgate.net
The development of new synthetic methods has been crucial for accessing a wider range of bioactive derivatives. For instance, chemo-enzymatic methods have been developed to produce optically active gem-difluorocyclopropanes, which are important for creating stereospecific drugs. acs.org The ability to synthesize these complex molecules allows for their incorporation into a variety of therapeutic agents, including antiviral nucleoside analogs, antimicrobial agents, and compounds for controlling chemotherapy sensitivity. nih.gov
Bioactive compounds featuring the difluorocyclopropane motif have shown promise in various therapeutic areas. For example, derivatives have been investigated as selective agonists for the metabotropic glutamate (B1630785) receptor 2, with potential antiepileptogenic effects. researchgate.net The unique structural and electronic properties of the difluorocyclopropane ring contribute to the specific interactions these molecules can have with biological targets.
Pharmacokinetics is the study of how the body absorbs, distributes, metabolizes, and excretes a drug. gsconlinepress.com The introduction of fluorine atoms into a drug molecule can significantly influence these processes. researchgate.net The gem-difluorocyclopropane moiety, in particular, has been shown to have a notable impact on a molecule's pharmacokinetic profile.
One of the key advantages of incorporating this group is the potential for enhanced metabolic stability. researchgate.netnih.gov The strong carbon-fluorine bond is more resistant to cleavage by metabolic enzymes, such as cytochrome P-450, which can lead to a longer half-life and improved efficacy of the drug. researchgate.net Studies on functionalized gem-difluorinated cycloalkanes have shown that this modification either does not affect or slightly improves metabolic stability compared to their non-fluorinated counterparts. nih.gov
Furthermore, the lipophilicity of a drug, which affects its absorption and distribution, can be modulated by the presence of a difluorocyclopropane group. nih.gov While the incorporation of fluorine-containing groups often increases lipophilicity, the effect of the gem-difluoro group on cycloalkanes is more complex and depends on factors like ring size and the position of the fluorine atoms. researchgate.netnih.gov This allows for the fine-tuning of a drug's properties to achieve a desired pharmacokinetic profile.
Agrochemical and Material Sciences Applications
The utility of Butyl 2,2-difluorocyclopropanecarboxylate and related structures extends beyond medicine into the realms of agriculture and materials science. nih.govbohrium.com The unique properties conferred by the difluorocyclopropane moiety make it a valuable component in the development of new pesticides and advanced materials. nih.gov
Organofluorine compounds play a significant role in the modern agrochemical industry, with up to 30% of all agrochemicals containing fluorine. sci-hub.runih.gov The introduction of fluorine can enhance the efficacy and selectivity of pesticides. nih.gov The conformational rigidity and altered lipophilicity provided by fluorinated cyclopropane structures can be advantageous in the design of new insecticides, fungicides, and herbicides. rsc.org
The development of novel pesticides is driven by the need for compounds with high efficiency, selectivity, and low toxicity, especially as resistance to existing pesticides becomes more common. nih.gov While specific applications of this compound in commercial pesticides are not extensively documented in publicly available literature, the underlying 2,2-difluorocyclopropane carboxylate structure is of interest to agrochemical researchers. The development of new fungicides, for example, is an ongoing process to combat resistance and address environmental concerns. scispace.comnih.gov
Gem-difluorocyclopropane derivatives are also of interest as precursors for functional materials. nih.gov Their unique electronic properties and inherent stability make them suitable building blocks for creating novel polymers and other advanced materials. nih.gov The synthesis of optically active gem-difluorocyclopropanes has been explored for the creation of novel molecular materials. acs.org
While the direct application of this compound in polymer science is not widely reported, related fluorinated compounds are known to be used in the synthesis of specialized polymers. The presence of fluorine can impart desirable properties such as thermal stability, chemical resistance, and unique surface properties. Research in this area includes exploring how these compounds can be used to create materials with specific and enhanced functionalities.
Environmental Considerations of Fluorinated Organic Compounds
The introduction of fluorine into organic molecules, while beneficial for enhancing stability and bioactivity in various applications, also raises important questions regarding their environmental impact. The very properties that make fluorinated compounds desirable, such as the strength of the carbon-fluorine (C-F) bond, contribute to their potential for persistence in the environment. This section will explore the environmental fate of fluorinated cyclopropanes, with a focus on this compound, considering its likely persistence, potential degradation pathways, and the formation of metabolites.
Environmental Fate and Persistence of Fluorinated Cyclopropanes
The environmental fate of a chemical compound is governed by a combination of its physical and chemical properties and its susceptibility to degradation processes in various environmental compartments, including soil, water, and air. For fluorinated organic compounds like this compound, the presence of C-F bonds is a determining factor in their environmental persistence.
Esters of cyclopropanecarboxylic acid have been shown to exhibit substantial stability under both acidic and basic hydrolytic conditions. nih.gov This stability is attributed to hyperconjugative stabilization provided by the cyclopropyl (B3062369) group. nih.gov The addition of two fluorine atoms to the cyclopropane ring in this compound is expected to further enhance this stability. The strong electron-withdrawing nature of fluorine atoms can influence the reactivity of the adjacent ester group, potentially slowing down hydrolysis, which is a primary degradation pathway for non-fluorinated esters. lubesngreases.comzslubes.comresearchgate.net
Table 1: Factors Influencing the Environmental Persistence of this compound
| Feature | Implication for Persistence |
| gem-Difluoro Group | The two C-F bonds are highly stable and resistant to cleavage, contributing significantly to the molecule's persistence. |
| Cyclopropane Ring | While strained, the cyclopropane ring in this context is part of a relatively stable ester structure. |
| Ester Linkage | Potentially susceptible to hydrolysis, although the rate may be influenced by the adjacent difluorinated ring. |
| Butyl Chain | The alkyl chain is generally more susceptible to microbial degradation than the fluorinated core. |
Degradation Pathways and Metabolite Formation
While complete mineralization of this compound in the environment is expected to be a slow process, it is not entirely inert. Degradation is likely to be initiated at the more chemically reactive sites of the molecule.
The most probable initial step in the degradation of this compound is the hydrolysis of the ester bond . This reaction can be chemically or biologically mediated and would cleave the molecule into butanol and 2,2-difluorocyclopropanecarboxylic acid.
Chemical Hydrolysis: This process is dependent on pH and temperature. While cyclopropanecarboxylate (B1236923) esters are generally stable, the presence of acidic or basic conditions can facilitate hydrolysis over extended periods. nih.gov
Biological Hydrolysis (Biotransformation): Microorganisms in soil and water possess a wide array of enzymes, such as esterases, that can catalyze the hydrolysis of ester linkages. mdpi.com This is a common pathway for the breakdown of many ester-containing compounds in the environment. mdpi.com
Following the initial hydrolysis, the degradation of the two resulting products would proceed via different pathways:
Butanol: As a simple alcohol, butanol is readily biodegradable by a wide variety of microorganisms in the environment under both aerobic and anaerobic conditions. It is expected to be mineralized to carbon dioxide and water relatively quickly.
Table 2: Predicted Degradation Products of this compound
| Parent Compound | Initial Degradation Pathway | Primary Metabolites | Expected Persistence of Metabolites |
| This compound | Ester Hydrolysis | Butanol | Low |
| 2,2-Difluorocyclopropanecarboxylic Acid | High |
The ultimate fate of 2,2-difluorocyclopropanecarboxylic acid in the environment is uncertain without specific experimental data. It may undergo slow further transformation, or it could persist as a stable terminal metabolite. The study of the biodegradation of poly- and perfluorinated compounds is an active area of research, but evidence suggests that while some biotransformation can occur, complete defluorination and mineralization are often limited. nih.gov
Patent Landscape and Commercial Significance
The patent landscape and commercial significance of a chemical compound can provide insights into its applications and economic importance. For this compound, its presence in the scientific and patent literature is primarily as a building block or intermediate in the synthesis of more complex molecules, particularly for the pharmaceutical industry.
A review of patent literature indicates that this compound and its parent acid, 2,2-difluorocyclopropanecarboxylic acid, are cited in patents related to the synthesis of active pharmaceutical ingredients (APIs). For instance, U.S. Patent 9,593,097 B2 describes the synthesis of this compound as an intermediate in a multi-step synthesis. googleapis.com The subsequent hydrolysis of this ester to 2,2-difluorocyclopropanecarboxylic acid is also detailed, highlighting its role as a precursor to the carboxylic acid. googleapis.com
Furthermore, patents such as WO 2019/012063 A1 and those from pharmaceutical companies disclose the use of 2,2-difluorocyclopropanecarboxylic acid in the preparation of novel compounds being investigated for their therapeutic potential. google.comgoogleapis.comepo.org The incorporation of the gem-difluorocyclopropane moiety is often a strategic choice in medicinal chemistry to enhance the metabolic stability and pharmacokinetic properties of a drug candidate. beilstein-journals.orgcymitquimica.com
The commercial significance of this compound currently appears to be as a specialty chemical for research and development rather than a large-scale industrial product. It is commercially available from a number of chemical suppliers, indicating a demand from research laboratories in academia and industry. chemuniverse.com Its utility as a synthetic intermediate for high-value products like pharmaceuticals is the primary driver of its commercial relevance.
Q & A
Q. What are the optimal synthetic routes for Butyl 2,2-difluorocyclopropanecarboxylate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclopropanation via difluorocarbene precursors (e.g., using halodifluoroacetates) followed by esterification. Microwave-assisted methods (e.g., 80–100°C, 20–30 minutes) can enhance reaction efficiency, as demonstrated in analogous ester syntheses with yields exceeding 85% . Key factors include:
- Catalyst selection : Transition-metal catalysts (e.g., Cu or Pd) for cyclopropane ring formation.
- Temperature control : Maintain 0–6°C during sensitive steps to prevent decomposition (aligned with reagent storage guidelines for fluorinated boronic acids) .
- Solvent choice : Anhydrous THF or DMF to minimize hydrolysis.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer: A combination of ¹H NMR , ¹⁹F NMR , and IR spectroscopy is essential:
- ¹H NMR : Detect splitting patterns from cyclopropane protons (e.g., diastereotopic protons showing two distinct signals due to restricted rotation, as observed in structurally similar esters) .
- ¹⁹F NMR : Identify coupling constants (²J₃F-F ~20–25 Hz) to confirm geminal fluorine arrangement.
- IR : Ester carbonyl stretches (~1740 cm⁻¹) and cyclopropane ring vibrations (~1000 cm⁻¹).
Advanced Research Questions
Q. How can computational methods resolve discrepancies between experimental and theoretical NMR data for this compound?
Methodological Answer: Discrepancies often arise from solvent effects or conformational dynamics. To address this:
- Perform DFT/B3LYP calculations with solvent correction (e.g., PCM model for THF) to refine chemical shift predictions .
- Conduct variable-temperature NMR to assess dynamic effects (e.g., coalescence of split signals at elevated temperatures).
- Validate with X-ray crystallography to resolve ambiguities in stereochemistry.
Q. What mechanistic insights do DFT calculations provide about the reactivity of the difluorocyclopropane ring in nucleophilic ring-opening reactions?
Methodological Answer: DFT studies (e.g., B3LYP/6-311+G(d,p)) reveal:
- Ring strain : The cyclopropane ring exhibits ~27 kcal/mol strain energy, enhancing susceptibility to nucleophilic attack.
- Electronic effects : Fluorine’s electronegativity polarizes adjacent C-F bonds, directing nucleophiles to the less electronegative carbon.
- Transition-state analysis : Calculated activation barriers (~15–20 kcal/mol) align with experimental kinetics for ring-opening with amines or thiols.
Key Research Considerations
- Stereochemical analysis : Use NOESY or ROESY to probe spatial arrangements of diastereotopic protons.
- Reaction optimization : Screen Lewis acids (e.g., BF₃·Et₂O) to improve cyclopropanation yields.
- Stability testing : Monitor decomposition under UV light or elevated temperatures via HPLC-MS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
